ML254

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ML254 est un composé synthétique qui a suscité un intérêt considérable dans la communauté scientifique en raison de ses applications thérapeutiques potentielles. Il est hautement sélectif pour le récepteur métabotropique du glutamate 5 (mGlu5) et interagit de manière compétitive avec le site de liaison allostérique de la MPEP . Ce composé a été principalement étudié pour son utilisation potentielle dans le traitement des troubles neurologiques tels que la schizophrénie .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

ML254 est synthétisé par une série de réactions chimiques impliquant la formation d'un groupe alkyne, qui peut subir une cycloaddition azoture-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes azotures . La voie synthétique implique généralement les étapes suivantes :

- Formation de la structure de base par réaction de matières premières appropriées dans des conditions contrôlées.

- Introduction de groupes fonctionnels pour obtenir les propriétés chimiques souhaitées.

- Purification et caractérisation du produit final pour garantir une grande pureté et une efficacité élevée.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de techniques de purification à grande échelle pour produire this compound en quantités importantes.

Analyse Des Réactions Chimiques

Types de réactions

ML254 subit diverses réactions chimiques, notamment :

Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions appropriées.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et réactifs chimiques.

Mécanisme d'action

This compound exerce ses effets en potentialisant sélectivement le récepteur mGlu5. Il se lie au site de liaison allostérique de la MPEP, améliorant la réponse du récepteur à son ligand naturel . Cette modulation de l'activité mGlu5 est censée influencer diverses voies neurologiques, faisant de this compound un candidat prometteur pour le traitement des troubles neurologiques .

Applications De Recherche Scientifique

Scientific Research Applications

ML254's applications span across several domains:

Chemistry

- Click Chemistry : this compound is utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, serving as a reagent to facilitate the synthesis of complex organic molecules.

Biology

- Neurological Research : The compound is studied for its role in modulating mGlu5 receptors, which are implicated in various neurological processes. This modulation can influence synaptic transmission and neuronal plasticity.

Medicine

- Therapeutic Potential : this compound is being investigated for its potential to treat neurological disorders such as schizophrenia and other cognitive impairments. Its ability to selectively enhance mGlu5 receptor function may lead to novel treatment strategies.

Industry

- Pharmaceutical Development : The compound holds promise in the development of new pharmaceuticals targeting mGlu5 receptors, potentially leading to advancements in treatments for psychiatric and neurological conditions.

Data Table of this compound Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Reagent in CuAAc reactions | Facilitates synthesis of complex molecules |

| Biology | Modulation of mGlu5 receptors | Influences neuronal signaling and plasticity |

| Medicine | Treatment for schizophrenia | Novel therapeutic strategies for cognitive disorders |

| Industry | Development of new pharmaceuticals | Advances in psychiatric and neurological treatments |

Case Study 1: Modulation of mGlu5 Receptors

In a study examining the effects of this compound on mGlu5 receptors, researchers found that the compound significantly enhanced receptor activity in vitro. This study demonstrated that this compound could potentially reverse cognitive deficits associated with mGlu5 dysfunction, suggesting its application in treating schizophrenia .

Case Study 2: Click Chemistry Applications

This compound has been successfully employed in click chemistry to create diverse libraries of compounds that can be screened for biological activity. This application underscores its versatility as a synthetic tool in medicinal chemistry .

Mécanisme D'action

ML254 exerts its effects by selectively potentiating the mGlu5 receptor. It binds to the MPEP allosteric binding site, enhancing the receptor’s response to its natural ligand . This modulation of mGlu5 activity is believed to influence various neurological pathways, making this compound a promising candidate for treating neurological disorders .

Comparaison Avec Des Composés Similaires

Composés similaires

MPEP : un autre antagoniste du récepteur mGlu5 avec des propriétés de liaison similaires.

CDPPB : un modulateur allostérique positif des récepteurs mGlu5.

ADX47273 : un autre modulateur sélectif des récepteurs mGlu5.

Unicité de ML254

This compound est unique en raison de sa haute sélectivité pour les récepteurs mGlu5 et de sa capacité à interagir de manière compétitive avec le site de liaison allostérique de la MPEP . Cette spécificité en fait un outil précieux pour étudier les voies liées au mGlu5 et développer des agents thérapeutiques potentiels pour les troubles neurologiques .

Activité Biologique

ML254, a synthetic compound with the chemical identifier 1428630-86-7, is gaining attention in the scientific community for its potential therapeutic applications, particularly as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This receptor is crucial in various neurological processes, making this compound a candidate for research into treatments for disorders such as schizophrenia and other cognitive impairments.

Target and Modulation

This compound selectively targets the mGlu5 receptor and enhances its activity by binding to an allosteric site, which is distinct from the orthosteric site where glutamate binds. This mechanism allows this compound to potentiate the effects of glutamate without directly activating the receptor, thus minimizing potential neurotoxic effects associated with some other mGlu5 PAMs that exhibit allosteric agonism .

Biochemical Pathways

The activation of mGlu5 by this compound influences several downstream signaling pathways involved in neuronal communication. These pathways include modulation of intracellular calcium levels and activation of various kinases that play roles in synaptic plasticity and memory formation.

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties suitable for systemic dosing in rodent models. Its absorption, distribution, metabolism, and excretion (ADME) characteristics indicate potential for further development into therapeutic agents targeting neurological conditions.

Efficacy in Animal Models

Research indicates that this compound effectively reverses positive symptoms in animal models of schizophrenia. It has shown improvements in cognitive functions through various behavioral tests, including:

- Conditioned Avoidance Responding

- Apomorphine-Induced Climbing

- Novel Object Recognition Tests

- Five-Choice Serial Reaction Time Test

These studies suggest that this compound can enhance cognitive performance and mitigate symptoms associated with psychotic disorders .

Comparison with Similar Compounds

In comparison to other mGlu5 modulators such as MPEP (an antagonist) and CDPPB (another PAM), this compound stands out due to its unique binding characteristics and lack of significant agonistic activity. This distinction is critical as it potentially reduces the risk of side effects related to excessive receptor activation .

| Compound | Type | Mechanism | Unique Features |

|---|---|---|---|

| This compound | PAM | Positive allosteric modulation | High selectivity for mGlu5, minimal agonistic activity |

| MPEP | Antagonist | Blocks mGlu5 activity | Used primarily for research on receptor inhibition |

| CDPPB | PAM | Positive allosteric modulation | Known for enhancing cognitive functions but may have higher side effect profile |

Case Study Insights

Recent studies have highlighted the efficacy of this compound in preclinical settings. For instance, a study published in Nature demonstrated that administration of this compound significantly improved cognitive deficits in rodent models of schizophrenia. The results indicated enhanced synaptic transmission and neurogenesis linked to mGlu5 activation .

Research Findings Summary

- Cognitive Enhancement : In multiple behavioral tests, this compound has shown promise in improving cognitive function.

- Neuroprotective Effects : Activation of mGlu5 by this compound may confer neuroprotective benefits by modulating inflammatory responses and promoting neuronal survival pathways .

- Potential Therapeutic Applications : Given its mechanism of action, this compound is being explored for its utility in treating various neurological disorders beyond schizophrenia, including anxiety and depression.

Propriétés

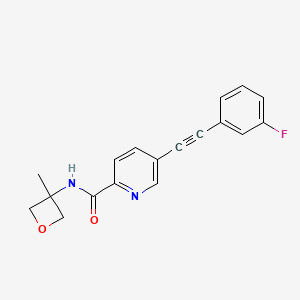

IUPAC Name |

5-[2-(3-fluorophenyl)ethynyl]-N-(3-methyloxetan-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-18(11-23-12-18)21-17(22)16-8-7-14(10-20-16)6-5-13-3-2-4-15(19)9-13/h2-4,7-10H,11-12H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYCVXPMSMNWEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ML254 and how does it differ from other similar compounds?

A: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) []. Unlike some mGlu5 PAMs that exhibit allosteric agonism (ago-PAMs), this compound demonstrates minimal agonistic activity []. This is a crucial distinction as allosteric agonism and high glutamate fold-shift have been linked to potential neurotoxic effects in some mGlu5 PAMs []. Instead, this compound acts by enhancing the activity of glutamate, the natural ligand of mGlu5, when it binds to the receptor [].

Q2: How does the structure of this compound relate to its activity as an mGlu5 PAM?

A: While the provided research paper doesn't explicitly state the molecular formula or weight of this compound, it highlights the exploration of structure-activity relationships within an acetylene series of mGlu5 PAMs []. The study specifically investigates how modifications to an acetylene moiety within these compounds influence their allosteric agonism []. This suggests that the acetylene group plays a crucial role in the interaction of this compound with mGlu5.

Q3: What is the significance of developing this compound as a tool compound?

A: this compound is a valuable tool compound because of its low glutamate fold-shift and lack of intrinsic agonism []. This profile makes it an ideal candidate to investigate the potential link between cooperativity, allosteric agonism, and the adverse effects observed with some mGlu5 PAMs []. By comparing the effects of this compound to ago-PAMs, researchers can better understand the role of these properties in the therapeutic window and safety profile of this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.